molecular formula C₁₉H₂₀Cl₂FN₃O₄S B560639 Cxcr2-IN-1 CAS No. 1873376-49-8

Cxcr2-IN-1

Número de catálogo B560639
Número CAS: 1873376-49-8
Peso molecular: 476.35
Clave InChI: BJYOBCUGMDKPBM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

“Cxcr2-IN-1” is a CXCR2 antagonist of the central nervous system penetration agent . It has a pIC50 of 9.3 .


Synthesis Analysis

The synthesis of “Cxcr2-IN-1” involves complex biochemical processes. The receptor CXCR2 is mainly expressed on the surface of inflammatory cells and synovial fibroblasts . It can also be found in lung, colon, and ovarian cancer cells . The mechanism of CXCR2 signal transduction involves the action of heterotrimeric G proteins, phosphorylation, internalization, intracellular trafficking, sequestration, recycling, and degradation of CXCR2 .


Molecular Structure Analysis

The molecular structure of “Cxcr2-IN-1” is complex and involves interactions with various other molecules. The structure of CXCR1 complexed with CXCL8 and cognate G-proteins has been solved using cryo-EM, showing the detailed interactions between the receptor, the chemokine, and Gαi protein . Unlike the closely related CXCR2, CXCR1 strongly prefers to bind CXCL8 in its monomeric form .


Chemical Reactions Analysis

The chemical reactions involving “Cxcr2-IN-1” are complex and involve various other molecules. The interactions between CXCR2 and Gi protein have been revealed . Further structural analysis of the inactive and active states of CXCR2 reveals a distinct activation process and the competitive small-molecule antagonism of chemokine receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Cxcr2-IN-1” are complex and involve interactions with various other molecules. The receptor CXCR2 is mainly expressed on the surface of inflammatory cells and synovial fibroblasts . It can also be found in lung, colon, and ovarian cancer cells .

Aplicaciones Científicas De Investigación

Cancer Immunotherapy Enhancement

CXCR2 inhibitors like “Cxcr2-IN-1” are being explored for their potential to enhance cancer immunotherapy. Studies suggest that inhibiting CXCR2 can impact M2 macrophage polarization and may have synergistic effects with immune checkpoint inhibitors (ICIs) in clear cell renal cell carcinoma (ccRCC). This approach aims to improve the success rate of first-line treatments combining nivolumab (anti-PD-1) and ipilimumab (anti-CTLA4), which currently yield long-term remissions in only about 40% of cases .

Combination Therapy with PD-1/PD-L1 Inhibitors

The immunosuppressive role of CXCR2-recruited myeloid-derived suppressor cells (MDSC) in the tumor microenvironment suggests that CXCR2 antagonists could complement the action of programmed cell death protein 1 (PD-1) or programmed cell death ligand 1 (PD-L1) inhibitors. This combination therapy could potentially increase response rates in tumor types that typically show low responsiveness to these agents .

Chemokine Ligand Bias Assessment

CXCR2 is involved in chemokine ligand bias, which is a crucial aspect of cellular signaling and response. Research utilizing “Cxcr2-IN-1” can help systematically assess this bias at the human chemokine receptor, providing insights into the receptor’s function and its role in various physiological and pathological processes .

Signal Transduction Mechanisms

Understanding the mechanism of CXCR2 signal transduction is vital for developing targeted therapies. Detailed studies on the action of heterotrimeric G proteins, phosphorylation, internalization, intracellular trafficking, sequestration, recycling, and degradation of CXCR2 are essential. These studies can elucidate how activated CXCR2 affects the actin cytoskeleton and other cellular components .

Direcciones Futuras

The future directions of “Cxcr2-IN-1” research involve further understanding of its role in cancer and inflammation. The chemokine CXCL8 (also known as interleukin-8, abbreviated IL-8) and its G-protein-coupled receptors CXCR1 and CXCR2 are crucial elements in this process, and also the development of many cancers . These GPCRs have therefore been the target of many drug development campaigns and structural studies .

Propiedades

IUPAC Name

1-(2-chloro-3-fluorophenyl)-3-[4-chloro-2-hydroxy-3-(1-methylpiperidin-4-yl)sulfonylphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2FN3O4S/c1-25-9-7-11(8-10-25)30(28,29)18-12(20)5-6-15(17(18)26)24-19(27)23-14-4-2-3-13(22)16(14)21/h2-6,11,26H,7-10H2,1H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYOBCUGMDKPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cxcr2-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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